Tbi-223

Description

Structure

3D Structure

Properties

IUPAC Name |

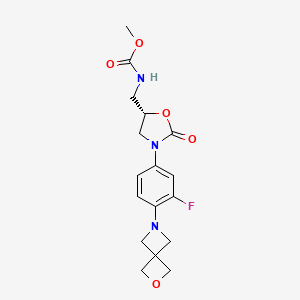

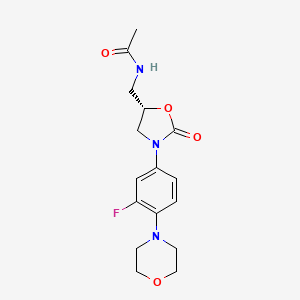

methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O5/c1-24-15(22)19-5-12-6-21(16(23)26-12)11-2-3-14(13(18)4-11)20-7-17(8-20)9-25-10-17/h2-4,12H,5-10H2,1H3,(H,19,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBRXLSWXJKKLJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2071265-08-0 | |

| Record name | TBI-223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2071265080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBI-223 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4RS1V5YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TBI-223: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under clinical development for the treatment of tuberculosis (TB) and has demonstrated efficacy against other multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a member of the oxazolidinone class, this compound shares a core mechanism of action with its predecessor, linezolid, by inhibiting bacterial protein synthesis. However, a key distinguishing feature of this compound is its potentially improved safety profile, specifically a reduced propensity for myelosuppression, which is a significant dose-limiting toxicity associated with long-term linezolid use.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[4] This binding occurs at the peptidyl transferase center (PTC), a critical region within the 23S rRNA of the 50S subunit.[4][5][6]

By occupying this site, this compound sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site of the ribosome. This interference prevents the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid, thereby stalling protein synthesis and ultimately leading to bacterial growth inhibition.

Improved Safety Profile: Reduced Mitochondrial Toxicity

A critical aspect of this compound's development is its improved safety profile compared to linezolid. The primary dose-limiting toxicity of long-term linezolid therapy is myelosuppression (suppression of bone marrow activity), which is believed to be caused by the off-target inhibition of mammalian mitochondrial protein synthesis.[3][7] Mitochondria, the powerhouses of eukaryotic cells, have their own ribosomes that are structurally similar to bacterial ribosomes.

This compound has been specifically designed to have a lower affinity for mammalian mitochondrial ribosomes.[8] This increased selectivity results in significantly less inhibition of mitochondrial protein synthesis, as demonstrated by in vitro studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its activity against various bacterial species, its effect on mitochondrial protein synthesis compared to linezolid, and its pharmacokinetic properties in different species.

Table 1: In Vitro Activity of this compound

| Organism | MIC50 (μg/mL) |

| Mycobacterium tuberculosis | 1.50 |

| M. kansasii | 2.00 |

| M. avium complex (MAC) | 8.00 |

| M. abscessus | 2.00 |

Data sourced from MedchemExpress product information.[9]

Table 2: Mitochondrial Protein Synthesis Inhibition

| Compound | IC50 (μM) | Cell Line / System |

| This compound | >74 | Mammalian MPS |

| This compound | 68 | HepG2 cells |

| Linezolid | 8 | Mammalian MPS |

Data sourced from the Working Group for New TB Drugs and MedchemExpress.[8][9]

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | AUC (μg·h/mL) | Cmax (μg/mL) | T1/2 (h) |

| Mouse | Oral | 100 | 179.4 ± 19.1 | - | 3.0 ± 0.4 |

| Rat | - | - | - | - | 8 |

| Dog | - | - | - | - | - |

Data for mice from a study on MRSA infections[4]; rat and dog half-life data from the Working Group for New TB Drugs[8].

Table 4: Phase 1 Human Pharmacokinetics of this compound (Single Ascending Dose)

| Dose Group | Tmax (h) | Cmax (μg/mL) | AUC0-t (μg·h/mL) | AUC0-inf (μg·h/mL) | T1/2 (h) |

| IR Tablet | |||||

| 100 mg | 1.00 | 1.95 | 5.37 | 5.56 | 2.08 |

| 200 mg | 1.00 | 3.65 | 11.3 | 11.6 | 2.22 |

| 400 mg | 1.50 | 6.84 | 24.3 | 24.7 | 2.37 |

| 800 mg | 1.50 | 12.1 | 51.5 | 52.3 | 2.65 |

| 1200 mg | 2.00 | 16.0 | 78.4 | 79.7 | 3.01 |

| 1800 mg | 2.00 | 20.3 | 115 | 117 | 3.31 |

| 2600 mg | 2.00 | 26.2 | 167 | 170 | 3.81 |

| SR Tablet | |||||

| 1200 mg | 4.00 | 6.27 | 62.6 | 65.2 | 6.50 |

| 2400 mg | 4.00 | 10.9 | 126 | 131 | 7.50 |

IR: Immediate Release, SR: Sustained Release. Data from a Phase 1 study in healthy adults (NCT03758612).[10][11]

Experimental Protocols

In Vitro Mitochondrial Protein Synthesis Inhibition Assay

A common method to assess the inhibitory effect of compounds on mitochondrial protein synthesis involves utilizing a human cell line, such as HepG2 (human liver carcinoma cells), and measuring the levels of specific mitochondrial and cytosolic proteins.

Methodology:

-

Cell Culture: Human liver carcinoma HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound, linezolid (as a comparator), and a vehicle control.

-

Incubation: The treated cells are incubated for an extended period (e.g., 7 days) to allow for effects on protein synthesis to manifest. The medium and compounds are typically replenished during this period.

-

Protein Quantification: After incubation, the cells are fixed and permeabilized. The levels of a mitochondrial-encoded protein (e.g., Cytochrome c oxidase subunit I, COX-1) and a nuclear-encoded cytosolic protein (e.g., Succinate dehydrogenase complex flavoprotein subunit A, SDHA) are quantified using an in-cell enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ratio of the mitochondrial protein to the cytosolic protein is calculated for each concentration of the test compound. The IC50 value, the concentration at which there is a 50% reduction in this ratio compared to the control, is then determined.[12]

In Vivo Murine Model of MRSA Infection

To evaluate the in vivo efficacy of this compound, various mouse models of infection are utilized. A common model is the MRSA bacteremia model.

Methodology:

-

Bacterial Strain: A clinical isolate of MRSA, often one that is bioluminescent for in vivo imaging, is used.

-

Infection: Mice are infected intravenously with a specific inoculum of the MRSA strain.

-

Treatment: At a predetermined time post-infection, mice are randomized into treatment groups. Treatment groups may include a vehicle control, different doses of this compound, and a comparator antibiotic like linezolid. The drugs are typically administered orally twice daily.

-

Monitoring: The health of the mice is monitored daily. In some studies, the bacterial burden in various organs can be monitored non-invasively using in vivo imaging systems if a bioluminescent strain is used.

-

Outcome Measures: The primary outcome is typically the survival of the mice over a set period (e.g., 14 days). Secondary outcomes can include the bacterial load (colony-forming units, CFU) in various organs (e.g., kidneys, spleen, liver) at the end of the study.[2][4]

Conclusion

This compound is a promising oxazolidinone antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its key advantage lies in its improved safety profile, attributed to its reduced affinity for mitochondrial ribosomes, which translates to a lower potential for myelosuppression compared to linezolid. The quantitative data from in vitro and in vivo studies, along with pharmacokinetic data from early-phase clinical trials, support its continued development for the treatment of tuberculosis and other serious bacterial infections. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other novel oxazolidinone antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Model for Human Translation | Savic Lab [pharm.ucsf.edu]

- 4. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose optimization of this compound for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics, tolerability, and safety of this compound, a novel oxazolidinone, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, tolerability, and safety of this compound, a novel oxazolidinone, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

TBI-223: An In-Depth Technical Guide to its Binding Site on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections, including tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1] Like other members of the oxazolidinone class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1] This technical guide provides a comprehensive overview of the binding site of this compound on the 50S ribosomal subunit, drawing upon structural and biochemical data from closely related oxazolidinones to elucidate its mechanism of action.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for oxazolidinones, including this compound, is the disruption of the initiation phase of protein synthesis. By binding to the 50S ribosomal subunit, these antibiotics prevent the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation. Some studies also suggest that oxazolidinones can interfere with the correct positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby stalling the entire process.

The 50S Ribosomal Subunit Binding Site

While a crystal structure of this compound in complex with the 50S ribosomal subunit is not yet publicly available, extensive structural data from other oxazolidinones, such as linezolid, tedizolid, and radezolid, have precisely mapped their binding pocket. It is highly anticipated that this compound binds to the same site in a similar fashion.

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Specifically, these drugs occupy the A-site of the PTC. This strategic location allows them to sterically hinder the entry of aminoacyl-tRNAs (aa-tRNAs) to the A-site, thereby preventing the elongation of the polypeptide chain.

The binding pocket is predominantly formed by nucleotides of the 23S ribosomal RNA (rRNA) , with minimal direct interaction with ribosomal proteins. Key nucleotide residues that have been identified through crystallographic and cryo-electron microscopy (cryo-EM) studies as being crucial for the binding of oxazolidinones include:

-

U2585: This universally conserved nucleotide is stabilized in a non-productive conformation upon oxazolidinone binding, which is incompatible with peptide bond formation.

-

A2503: This nucleotide is involved in hydrogen bonding with some oxazolidinones.

-

C2452: This residue contributes to the formation of the binding pocket.

-

U2506 and U2584: These nucleotides have been shown to interact with the C-ring extensions of newer oxazolidinones like tedizolid, contributing to their enhanced potency.

The following diagram illustrates the general binding location of oxazolidinones within the peptidyl transferase center of the 50S ribosomal subunit.

Caption: Binding of this compound to the A-site of the PTC.

Quantitative Data

While specific binding affinity data such as the dissociation constant (Kd) for this compound with the ribosome are not yet published, the minimum inhibitory concentration (MIC) values provide a quantitative measure of its antibacterial potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | MIC₅₀ (μg/mL) |

| Mycobacterium tuberculosis | 1.50 |

| M. kansasii | 2.00 |

| Mycobacterium avium complex (MAC) | 8.00 |

| M. abscessus | 2.00 |

Data sourced from MedchemExpress.[2]

For comparison, a study on the older oxazolidinone, eperezolid, reported a dissociation constant (Kd) of approximately 20 µM for its binding to E. coli 50S ribosomal subunits.[3]

Experimental Protocols

The determination of the binding site of antibiotics on the ribosome is a complex process that relies on a combination of structural biology and biochemical techniques. Below are detailed methodologies for key experiments that are typically employed.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complexes

This protocol is based on the methodology used to determine the structures of various oxazolidinones bound to the S. aureus ribosome.[4]

-

Ribosome Purification:

-

Bacterial cells (e.g., Staphylococcus aureus) are grown to mid-log phase and harvested by centrifugation.

-

Cells are lysed, and the lysate is cleared by centrifugation.

-

Crude ribosomes are pelleted through a sucrose cushion.

-

70S ribosomes are then purified using sucrose density gradient centrifugation.

-

The purity and integrity of the ribosomes are assessed by spectrophotometry and gel electrophoresis.

-

-

Formation of the Ribosome-TBI-223 Complex:

-

A stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Purified 70S ribosomes are thawed and incubated with an excess of this compound (e.g., a final concentration of ~10 µM) at 37°C for 15 minutes, followed by incubation on ice for 1 hour to ensure binding equilibrium.

-

-

Cryo-EM Grid Preparation and Data Collection:

-

The ribosome-TBI-223 complex solution is applied to glow-discharged cryo-EM grids.

-

The grids are plunge-frozen in liquid ethane using a vitrification robot.

-

Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

The collected movie frames are motion-corrected and aligned.

-

Individual ribosome particles are picked from the micrographs.

-

2D classification is performed to select for high-quality particles.

-

An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution map of the ribosome-TBI-223 complex.

-

The antibiotic density is then clearly visible in the PTC, allowing for atomic model building and analysis of the interactions.

-

Caption: A simplified workflow for determining the structure of this compound bound to the ribosome using cryo-EM.

In Vitro Ribosome Binding Assay

This biochemical assay can be used to determine the binding affinity of this compound to the ribosome.

-

Preparation of Ribosomes and Radiolabeled this compound:

-

Purified 70S ribosomes or 50S subunits are prepared as described above.

-

A radiolabeled version of this compound (e.g., with ³H or ¹⁴C) is required.

-

-

Binding Reaction:

-

A fixed concentration of ribosomes is incubated with varying concentrations of radiolabeled this compound in a binding buffer.

-

To determine non-specific binding, a parallel set of reactions is prepared with a large excess of non-radiolabeled this compound.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixtures are filtered through a nitrocellulose membrane, which retains the ribosomes and any bound ligand.

-

The membranes are washed to remove any unbound radiolabeled this compound.

-

-

Quantification:

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

-

Data Analysis:

-

The specific binding data is plotted against the concentration of free radiolabeled this compound.

-

The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using Scatchard analysis).

-

Signaling Pathways and Logical Relationships

The interaction of this compound with the ribosome directly impacts the central dogma of molecular biology. The logical relationship is a direct inhibition of a key process, leading to a cascade of downstream effects that ultimately result in bacterial cell death or stasis.

Caption: The inhibitory cascade initiated by this compound binding to the 50S ribosomal subunit.

Conclusion

This compound, as a member of the oxazolidinone class of antibiotics, targets a well-defined and highly conserved binding site on the 50S ribosomal subunit. By occupying the A-site of the peptidyl transferase center, it effectively blocks bacterial protein synthesis. The detailed understanding of this binding site, primarily through structural studies of related compounds, provides a solid foundation for the rational design of next-generation oxazolidinones with improved efficacy and reduced potential for resistance. Further structural and biochemical studies specifically on this compound will be invaluable in refining our understanding of its precise interactions and in supporting its clinical development.

References

- 1. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

TBI-223 Resistance Mechanisms in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic under development for the treatment of tuberculosis (TB), including drug-resistant strains. As with any new antimicrobial agent, a thorough understanding of potential resistance mechanisms is critical for its effective clinical implementation and the development of next-generation therapies. This technical guide provides an in-depth overview of the core resistance mechanisms to this compound in Mycobacterium tuberculosis (M. tuberculosis), based on current scientific understanding. This compound belongs to the same class of drugs as linezolid and targets the bacterial ribosome to inhibit protein synthesis. Consequently, the primary mechanisms of resistance to this compound are analogous to those observed for linezolid, involving genetic mutations in the drug's target site.

Core Resistance Mechanisms

The principal mechanism of resistance to this compound in M. tuberculosis is the alteration of the drug's target, the 50S ribosomal subunit, which prevents effective binding of the antibiotic and subsequent inhibition of protein synthesis. This alteration is primarily caused by specific point mutations in the genes encoding the 23S ribosomal RNA (rrl) and ribosomal proteins L3 (rplC) and L4 (rplD).

Target Modification: The Primary Driver of Resistance

Mutations in the V domain of the 23S rRNA are a well-established cause of oxazolidinone resistance. These mutations are believed to directly interfere with the binding of this compound to the peptidyl transferase center (PTC) of the ribosome. Similarly, mutations in the ribosomal proteins L3 and L4, which are integral components of the 50S subunit in close proximity to the PTC, can also confer resistance. It is hypothesized that these protein alterations allosterically affect the conformation of the 23S rRNA, thereby reducing the binding affinity of this compound.

Studies on linezolid-resistant M. tuberculosis have shown that mutations in rplC are associated with higher levels of resistance compared to mutations in rrl[1]. Given the structural and functional similarity between this compound and linezolid, a similar pattern of resistance levels is anticipated for this compound.

Potential Secondary Resistance Mechanisms

While target modification is the predominant resistance mechanism, other factors could potentially contribute to reduced susceptibility to this compound. In Mycobacterium abscessus, a non-tuberculous mycobacterium, loss-of-function mutations in the transcriptional regulator MAB_4384, which represses the MmpL5-MmpS5 drug efflux pump, have been shown to confer low-level cross-resistance to this compound. Although not yet demonstrated in M. tuberculosis, the role of efflux pumps in intrinsic or acquired low-level resistance to this compound warrants further investigation.

Quantitative Data on this compound Susceptibility

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of this compound and linezolid against susceptible and resistant strains of M. tuberculosis. Due to the novelty of this compound, specific MIC data for strains with defined mutations are not yet widely available. However, the strong cross-resistance observed between linezolid and this compound allows for informed inferences.

Table 1: In Vitro Activity of this compound against Susceptible M. tuberculosis

| Compound | Strain | MIC50 (µg/mL) |

| This compound | M. tuberculosis | 1.50[2] |

Table 2: Linezolid MICs in M. tuberculosis with Characterized Resistance Mutations

| Gene | Mutation | Amino Acid Change | Linezolid MIC (µg/mL) | Expected this compound MIC |

| rplC | T460C | C154R | >2 | High (>16 µg/mL) |

| rrl | G2270T | - | 1 | Elevated |

| rrl | G2814T | - | 4 | Elevated |

| rrl | G2061T | - | High | High (>16 µg/mL) |

| rrl | G2576T | - | High | High (>16 µg/mL) |

| rplD | - | Arg126His | >16 | High (>16 µg/mL)[3] |

Note: Expected this compound MICs are inferred from studies showing that linezolid-resistant strains exhibit high MICs (>16 µg/mL) to this compound[4].

Experimental Protocols

Generation of this compound-Resistant M. tuberculosis Mutants

In vitro resistant mutants are essential for studying resistance mechanisms. A common method for their generation is through spontaneous mutation selection.

Protocol: Spontaneous Mutant Selection

-

Prepare a high-density culture: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to late-log phase.

-

Plate on selective media: Spread a high concentration of the bacterial suspension (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H11 agar plates containing this compound at a concentration 2-4 times the MIC of the parental strain.

-

Incubate: Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

-

Confirm resistance: Pick individual colonies and re-streak them onto a fresh 7H11 agar plate containing the same concentration of this compound to confirm their resistance. Also, streak onto a drug-free plate to ensure viability.

-

Culture for further analysis: Inoculate confirmed resistant colonies into 7H9 broth for MIC determination and genomic DNA extraction.

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the MIC of anti-tubercular agents.

Protocol: Microplate Alamar Blue Assay (MABA)

-

Prepare drug dilutions: In a 96-well microplate, prepare two-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include drug-free wells as growth controls.

-

Prepare bacterial inoculum: Grow M. tuberculosis strains (wild-type and resistant mutants) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

-

Inoculate the plate: Add 100 µL of the diluted bacterial suspension to each well of the microplate.

-

Incubate: Seal the plate and incubate at 37°C for 5-7 days.

-

Add Alamar Blue: Prepare a fresh solution of Alamar Blue reagent and add 20 µL to each well.

-

Incubate and read results: Re-incubate the plate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Identification of Resistance-Conferring Mutations

Whole-genome sequencing (WGS) is the gold standard for identifying all genetic mutations in resistant isolates compared to the susceptible parent strain.

Protocol: Whole-Genome Sequencing Analysis

-

Genomic DNA extraction: Extract high-quality genomic DNA from both the parental susceptible strain and the this compound-resistant mutants using a validated mycobacterial DNA extraction kit.

-

Library preparation and sequencing: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocols (e.g., Illumina). Perform paired-end sequencing on a suitable platform to achieve adequate genome coverage (e.g., >30x).

-

Bioinformatic analysis:

-

Quality control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

-

Read mapping: Align the quality-filtered reads from both the resistant and parental strains to a reference M. tuberculosis genome (e.g., H37Rv).

-

Variant calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutant's genome by comparing it to the parental strain's genome.

-

Annotation and filtering: Annotate the identified variants to determine their location (e.g., in which gene) and predicted effect (e.g., synonymous, non-synonymous). Focus on non-synonymous mutations in the rrl, rplC, and rplD genes, as these are the most likely candidates for conferring this compound resistance.

-

Visualizations

Signaling Pathway of this compound Action and Resistance

Caption: Mechanism of this compound action and target-based resistance.

Experimental Workflow for Resistance Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

TBI-223 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TBI-223, a novel oxazolidinone antibiotic. This compound is currently under development for the treatment of tuberculosis (TB) and has demonstrated promising activity against multidrug-resistant strains. This document summarizes key quantitative data, details experimental protocols, and visualizes important biological pathways and workflows to support further research and development in this area.

Core Structure and Mechanism of Action

This compound belongs to the oxazolidinone class of antibiotics, which are synthetic compounds that inhibit bacterial protein synthesis.[1] The core structure of these antibiotics features a 2-oxazolidinone ring. This compound is a derivative of linezolid, the first clinically approved oxazolidinone. A key structural modification in this compound is the replacement of linezolid's morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety.[2][3] This modification has been a key focus of research to improve the safety and efficacy profile of this antibiotic class.[2]

The mechanism of action of oxazolidinones involves the inhibition of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][5] By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, these drugs prevent the formation of a functional 70S initiation complex, thereby halting protein synthesis.[4][5] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.

Mechanism of action of this compound.

Structure-Activity Relationship (SAR) Studies

The development of this compound and related analogs has focused on optimizing antibacterial potency while minimizing toxicity, a significant challenge with earlier oxazolidinones like linezolid. A key toxicity concern is myelosuppression, which is linked to the inhibition of mitochondrial protein synthesis (MPS).[6] Therefore, SAR studies aim to identify modifications that enhance selectivity for bacterial ribosomes over mammalian mitochondrial ribosomes.

The replacement of the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety in this compound is a critical modification that has been explored to improve the drug's properties.[2] A study by Gadekar et al. investigated a series of these azaspiro analogs, providing valuable insights into the SAR of this scaffold. The following table summarizes the in vitro antibacterial activity of selected analogs against various bacterial strains.

| Compound | R Group | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Linezolid | - | - | - | - | - |

| Analog 1 | Acetyl | 1.56 | 0.53 | >100 | 0.58 |

| Analog 2 | 4-(trifluoromethyl)benzoyl | >50 | 1.05 | >100 | >100 |

| Analog 3 | Nicotinoyl | 3.12 | 1.05 | >100 | 2.34 |

| Analog 4 | Isonicotinoyl | 3.12 | 1.05 | >100 | 2.34 |

Data extracted from Gadekar et al. Please refer to the original publication for the full dataset and experimental details.

Key SAR Insights:

-

Spirocyclic Scaffold: The 2-oxa-6-azaspiro[3.3]heptane moiety is a viable bioisosteric replacement for the morpholine ring of linezolid, retaining potent antibacterial activity.[2]

-

C5-Substituent: The nature of the substituent at the C5 position of the oxazolidinone ring significantly influences the antibacterial spectrum and potency.

-

Gram-Negative Activity: While potent against Gram-positive bacteria and M. tuberculosis, the analogs generally show weak activity against E. coli. However, some modifications demonstrate activity against P. aeruginosa.

Quantitative Data Summary

This section provides a summary of the available quantitative data for this compound, including its in vitro activity, pharmacokinetic parameters in preclinical models, and its safety profile concerning mitochondrial protein synthesis.

In Vitro Antibacterial Activity of this compound

| Organism | Strain | MIC (µg/mL) |

| Mycobacterium tuberculosis | H37Rv | 1.56[2] |

| Staphylococcus aureus | - | 0.53[2] |

| Escherichia coli | - | >100[2] |

| Pseudomonas aeruginosa | - | 0.58[2] |

| Staphylococcus aureus (MRSA) | SAP231 (USA300) | 4[5] |

Preclinical Pharmacokinetic Parameters

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |

| Mouse | 100 mg/kg | Oral | - | - | - | 3[7] |

| Rat | - | - | - | - | - | 8[7] |

| Dog | - | - | - | - | 6.6 (CL/F) | - |

Note: Detailed Cmax and Tmax values were not available in the provided search results.

Safety Profile: Mitochondrial Protein Synthesis Inhibition

A key advantage of this compound over linezolid is its improved safety profile, specifically the reduced inhibition of mammalian mitochondrial protein synthesis.

| Compound | IC50 for MPS Inhibition (µM) |

| This compound | >74[7] |

| Linezolid | 8[7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Mycobacterium tuberculosis

This protocol is based on the EUCAST reference method.

Broth microdilution MIC assay workflow.

Methodology:

-

Preparation of Drug Dilutions: A two-fold serial dilution of this compound is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive and negative control wells are included.

-

Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 21 days.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vitro Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay is crucial for assessing the potential for myelosuppression.

Mitochondrial protein synthesis inhibition assay workflow.

Methodology:

-

Cell Culture and Treatment: A suitable mammalian cell line (e.g., HepG2) is cultured and exposed to a range of concentrations of this compound and a control compound (e.g., linezolid).

-

Radiolabeling: The cells are incubated with a radiolabeled amino acid, such as 35S-methionine, which will be incorporated into newly synthesized proteins.

-

Mitochondrial Isolation: After the incubation period, the cells are harvested, and the mitochondria are isolated through differential centrifugation.

-

Measurement of Protein Synthesis: The amount of radiolabel incorporated into the mitochondrial proteins is quantified using techniques like scintillation counting or autoradiography of SDS-PAGE gels.

-

IC50 Determination: The concentration of the drug that inhibits mitochondrial protein synthesis by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a promising next-generation oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis and an improved safety profile compared to linezolid. The key structural modification, the 2-oxa-6-azaspiro[3.3]heptane moiety, appears to be crucial for this improved profile. The structure-activity relationship studies, although limited in the public domain for a broad series of this compound analogs, indicate that further optimization of the C5-substituent could lead to compounds with an even broader spectrum of activity. The detailed experimental protocols provided herein should facilitate further research into this important class of antibiotics. Continued investigation into the SAR of this novel scaffold is warranted to develop new and improved treatments for tuberculosis and other challenging bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose optimization of this compound for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Working Group for New TB Drugs [newtbdrugs.org]

Preclinical Pharmacology of TBI-223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of TBI-223, a novel oxazolidinone antibiotic. The information presented is collated from available preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound belongs to the oxazolidinone class of antibiotics and exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Specifically, it binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2][3] This binding action blocks the formation of the initiation complex, a critical step in protein synthesis, thereby preventing the translation of bacterial messenger RNA (mRNA) into proteins and ultimately leading to the cessation of bacterial growth.[2][3]

Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as against Mycobacterium tuberculosis (Mtb).[1][4][5]

| Organism | MIC50 (µg/mL) | Medium |

| Mycobacterium tuberculosis | 1.50 | 7H9 medium[5] |

| M. kansasii | 2.00 | 7H9 medium[5] |

| M. avium complex (MAC) | 8.00 | 7H9 medium[5] |

| M. abscessus complex (MAbC) | 2.00 | 7H9 medium[5] |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several preclinical mouse models of infection, demonstrating comparable efficacy to linezolid.[1][6]

Murine Models of MRSA Infection

This compound was effective in mouse models of MRSA bacteremia, skin and soft tissue infection (SSTI), and orthopedic implant-associated infection.[1][6]

| Model | Dosing Regimen (this compound) | Key Findings |

| Bacteremia | 80 and 160 mg/kg, twice daily | Achieved 100% survival rate, while all sham-treated mice succumbed by day 4. Significantly reduced CFU counts in heart, liver, and kidneys.[5] |

| Skin Wound Infection | 80 and 160 mg/kg, twice daily | Significantly reduced lesion size and bacterial burden in the skin compared to sham treatment.[1][5] |

| Orthopedic Implant-Associated Infection | 80 and 160 mg/kg, twice daily | Significantly reduced bacterial burden in joint tissue and on implants compared to sham treatment.[1][5] |

Murine Model of Tuberculosis

In a mouse model of tuberculosis, this compound demonstrated the potential to replace linezolid in combination regimens.[2][3] When combined with bedaquiline and pretomanid for 4 weeks, this compound showed no significant difference in bactericidal activity or relapse rates compared to the same regimen with linezolid.[2][3]

Pharmacokinetics

Pharmacokinetic properties of this compound have been characterized in mice, rats, and dogs, showing good oral bioavailability.[3][4]

| Species | Dose | AUC (µg·h/mL) | T1/2 (h) | Bioavailability |

| Mouse | Not Specified | 179.4 ± 19.1 | 3.0 ± 0.4 | Good[1][3] |

| Rat | Not Specified | Not Specified | 8 | High[4] |

| Dog | Not Specified | Not Specified | Not Specified | High[4] |

A study in mice determined that a twice-daily dose of 80 mg/kg of this compound provided an area under the concentration-time curve (AUC) of 179.4 ± 19.1 µg·h/mL and a half-life of 3.0 ± 0.4 h.[1]

Safety and Toxicology

A key feature of this compound is its potentially improved safety profile compared to linezolid, particularly concerning myelosuppression.[1][6]

| Parameter | This compound | Linezolid |

| Mammalian Mitochondrial Protein Synthesis IC50 | >74 µM (>27 µg/mL)[4][7] | 8 µM[4] |

| Bone Marrow Toxicity | Less pronounced than linezolid in animal models.[2][3] No bone marrow toxicity observed in a 14-day dog study at the highest dose of 150 mg/kg.[4] | Known to cause myelosuppression.[1] |

This compound exhibited significantly reduced inhibition of mammalian mitochondrial protein synthesis compared to linezolid, with an IC50 of >74 μM versus 8 μM for linezolid.[4] This suggests a lower potential for mitochondrial toxicity-related adverse events.[7] In a 14-day toxicity study in dogs, no bone marrow toxicity was observed with this compound at the highest tested dose of 150 mg/kg daily.[4]

Experimental Protocols

In Vivo MRSA Bacteremia Model Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine model of MRSA bacteremia.

Workflow for a murine MRSA bacteremia model.

Protocol Details:

-

Animal Model: C57BL/6 mice are commonly used.[5]

-

Bacterial Strain: A bioluminescent strain of MRSA, such as USA300 SAP231, allows for real-time, non-invasive monitoring of the infection.[1]

-

Inoculation: Mice are infected via intravenous injection (e.g., retro-orbital vein) with a specific inoculum size (e.g., 5 x 107 Colony Forming Units - CFUs).[1]

-

Treatment: Treatment is initiated a few hours post-infection. This compound and the comparator drug (linezolid) are typically administered orally twice daily for a period of 7 days.[1][5]

-

Monitoring and Endpoints: Survival is monitored daily. Bacterial burden in various organs (e.g., heart, liver, kidneys) is quantified by CFU counting at the end of the study.[5] In vivo bioluminescence imaging can be used to track the infection over time.[5]

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the drug in a liquid growth medium (e.g., 7H9 medium for mycobacteria) in microtiter plates.[5] A standardized inoculum of the test organism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.

References

- 1. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? [mdpi.com]

- 4. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Methodological & Application

Tbi-223: In Vivo Pharmacokinetics and Pharmacodynamics - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Tbi-223, a novel oxazolidinone antibiotic. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting preclinical and clinical studies.

Introduction

This compound is a next-generation oxazolidinone antibiotic designed for improved safety and efficacy, particularly against drug-resistant bacteria. Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Preclinical and early clinical data suggest that this compound possesses a favorable pharmacokinetic profile and potent antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). A key feature of this compound is its potentially improved safety profile, with a reduced propensity for mitochondrial protein synthesis inhibition compared to linezolid, which may translate to a lower risk of myelosuppression and other adverse effects.[1][2]

Pharmacokinetics (PK)

This compound has demonstrated high oral bioavailability across multiple species, a critical attribute for patient compliance and outpatient treatment. The pharmacokinetic parameters vary across species, as summarized below.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | AUC (µg·hr/mL) | Cmax (µg/mL) | t1/2 (hr) | Bioavailability | Clearance |

| Mouse | 100 mg/kg (oral) | 179.4 ± 19.1 | - | 3.0 ± 0.4 | High | - |

| Rat | - | - | - | 8 | High | - |

| Dog | - | - | - | - | High | 6.6 mL/min/kg |

Data compiled from publicly available sources.[1]

Clinical Pharmacokinetics

Phase 1 clinical trials in healthy adult volunteers have provided initial human pharmacokinetic data for this compound.

Table 2: Summary of Phase 1 Clinical Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Dose Range (single oral) | AUC (µg·hr/mL) | Cmax (µg/mL) | t1/2 (hr) |

| Up to 2,600 mg | Nearly dose-proportional | - | 1.9 - 3.8 |

Data from a single-ascending dose study in healthy adults.[2][3]

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound has been evaluated in various in vivo models of infection, demonstrating its efficacy against key bacterial pathogens.

In Vivo Efficacy Against M. tuberculosis

This compound has shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in mouse infection models.[1] It has been investigated as a potential replacement for linezolid in combination regimens with bedaquiline and pretomanid.[1]

In Vivo Efficacy Against MRSA

This compound has demonstrated efficacy comparable to linezolid in several mouse models of MRSA infection, including bacteremia, skin and soft tissue infection, and orthopedic implant-associated infection.[4][5]

Table 3: Summary of In Vivo Efficacy of this compound in Mouse MRSA Infection Models

| Infection Model | This compound Dosing Regimen | Comparator | Outcome |

| Bacteremia | 80 and 160 mg/kg (twice daily) | Linezolid (40 and 80 mg/kg, twice daily) | Comparable dose-dependent efficacy in reducing bacterial burden and improving survival.[5] |

| Skin Wound Infection | 80 and 160 mg/kg (twice daily) | Linezolid (40 and 80 mg/kg, twice daily) | Comparable dose-dependent efficacy in reducing bacterial burden and disease severity.[5] |

| Orthopedic Implant-Associated Infection | 80 and 160 mg/kg (twice daily) | Linezolid (40 and 80 mg/kg, twice daily) | Comparable dose-dependent efficacy in reducing bacterial burden.[5] |

Safety and Tolerability

Preclinical safety studies have indicated a favorable safety margin for this compound compared to linezolid.

Table 4: Summary of Preclinical Safety Data for this compound

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Rat | 28-day | Male: 200 mg/kg/day, Female: 75 mg/kg/day | No hematological changes or bone marrow toxicity observed at exposures significantly higher than the efficacious exposure in mice.[1] |

| Dog | 14-day | 150 mg/kg/day | No bone marrow toxicity observed at the highest dose tested.[1] |

In Phase 1 clinical trials, this compound was generally safe and well-tolerated in healthy adults at single doses up to 2,600 mg and multiple daily doses up to 2,400 mg over 14 days.[2][3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies of this compound.

Caption: Workflow for preclinical pharmacokinetic studies.

Experimental Workflow for In Vivo Efficacy Studies (Mouse MRSA Model)

This diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a mouse model of MRSA infection.

Caption: Workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Protocol: Preclinical Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male or female BALB/c mice (6-8 weeks old)

-

Oral gavage needles

-

Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

-

Centrifuge

-

Pipettes and tips

-

-80°C freezer

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least 3 days prior to the experiment.

-

Dosing Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the this compound formulation to each mouse via oral gavage. Record the exact time of dosing.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 6.2).

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

Protocol: Representative LC-MS/MS Method for Quantification of this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 analytical column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Plasma samples, calibration standards, and quality control samples

-

Protein precipitation solvent (e.g., acetonitrile with IS)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality controls on ice.

-

To a 50 µL aliquot of each plasma sample, add 150 µL of the protein precipitation solvent containing the internal standard.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with mobile phases A and B.

-

Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Integrate the peak areas of this compound and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol: Mouse Model of MRSA Skin and Soft Tissue Infection

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of MRSA skin and soft tissue infection.

Materials:

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

-

Tryptic soy broth (TSB)

-

Phosphate-buffered saline (PBS)

-

Male or female BALB/c mice (6-8 weeks old)

-

Electric shaver and depilatory cream

-

Syringes and needles

-

Calipers

-

This compound and vehicle for administration

-

Surgical instruments for tissue collection

-

Homogenizer

-

Tryptic soy agar (TSA) plates

Procedure:

-

Inoculum Preparation:

-

Culture the MRSA strain overnight in TSB.

-

Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

-

Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Shave a small area on the dorsum of each mouse and apply depilatory cream to remove the remaining hair.

-

Inject a defined volume (e.g., 50 µL) of the MRSA suspension subcutaneously into the shaved area.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, a comparator drug (e.g., linezolid), or vehicle control.

-

Administer the treatments at the desired dose and frequency (e.g., twice daily by oral gavage) for a specified duration (e.g., 3-7 days).

-

-

Monitoring and Endpoint Assessment:

-

Monitor the mice daily for clinical signs of infection and measure the size of the skin lesions using calipers.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically excise the skin lesion and a surrounding margin of tissue.

-

Homogenize the tissue in a known volume of PBS.

-

Perform serial dilutions of the tissue homogenate and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis:

-

Compare the lesion sizes and bacterial loads in the this compound-treated groups to the control and comparator groups to determine efficacy.

-

Conclusion

This compound is a promising new oxazolidinone antibiotic with a favorable pharmacokinetic profile and potent in vivo activity against clinically important pathogens. Its improved preclinical safety profile compared to earlier-generation oxazolidinones suggests it may offer a better-tolerated treatment option. The protocols and data presented in this document provide a foundation for further research and development of this compound.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Tbi-223 In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbi-223 is a novel oxazolidinone antibiotic under development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1][2] As a member of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Specifically, this compound binds to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a crucial step in bacterial translation.[5][6] A significant advantage of this compound is its potentially improved safety profile compared to linezolid, another oxazolidinone, particularly with respect to mitochondrial toxicity and subsequent myelosuppression.[1][7]

These application notes provide detailed protocols for key in vitro assays to determine the activity of this compound, facilitating its evaluation and development. The described methods are essential for characterizing its antibacterial potency and selectivity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome. The drug binds to the 50S ribosomal subunit, interfering with the positioning of the initiator tRNA (fMet-tRNA) in the P-site and preventing its interaction with the start codon on the mRNA. This blockade of the formation of the 70S initiation complex effectively halts protein synthesis, leading to a bacteriostatic effect.

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in comparison to linezolid.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Linezolid against various bacterial strains.

| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | 1.50 (MIC₅₀) | 0.25 - 1.0 (MIC₉₀) | [8][9][10] |

| M. kansasii | 2.00 (MIC₅₀) | Not Reported | [8] |

| M. avium complex (MAC) | 8.00 (MIC₅₀) | Not Reported | [8] |

| M. abscessus complex (MAbC) | 2.00 (MIC₅₀) | Not Reported | [8] |

| Staphylococcus aureus (MRSA) | 4 times higher than Linezolid | 1 - 4 | [5][11] |

Table 2: In Vitro Toxicity Profile of this compound and Linezolid.

| Assay | This compound | Linezolid | Reference |

| Mitochondrial Protein Synthesis (MPS) Inhibition IC₅₀ (HepG2 cells) | 68 µg/mL (>74 µM) | 8 µM | [1][8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound and control antibiotics (e.g., linezolid)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria)[8]

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate to achieve the desired concentration range.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain to the logarithmic phase in the appropriate broth.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the drug dilutions.

-

Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[12]

-

Alternatively, a plate reader can be used to measure absorbance at 600 nm.

-

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the translation of a reporter mRNA in a cell-free bacterial system.

Caption: Workflow for the in vitro bacterial protein synthesis inhibition assay.

Materials:

-

This compound

-

Bacterial S30 cell-free extract system (e.g., from E. coli)

-

Reporter mRNA (e.g., luciferase mRNA)

-

Amino acid mixture (can include a radiolabeled amino acid like [³⁵S]-methionine)

-

Energy source (ATP, GTP)

-

Reaction buffer

-

Detection reagents (e.g., luciferin for luciferase assay) or scintillation counter

Protocol:

-

Reaction Setup:

-

In a microfuge tube, combine the S30 cell-free extract, reaction buffer, amino acid mixture, and reporter mRNA.

-

Add this compound at various concentrations. Include a no-drug control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes to allow for protein synthesis.

-

-

Detection:

-

If using a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.[13]

-

If using a radiolabeled amino acid, the synthesized protein is precipitated, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

-

Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay assesses the potential toxicity of this compound by measuring its effect on mitochondrial protein synthesis in a human cell line.

Caption: Workflow for the mitochondrial protein synthesis (MPS) inhibition assay.

Materials:

-

This compound and a positive control (e.g., chloramphenicol)

-

Human cell line (e.g., HepG2)[8]

-

Cell culture medium

-

Cytoplasmic translation inhibitor (e.g., emetine)

-

[³⁵S]-methionine

-

Lysis buffer

-

Reagents for SDS-PAGE and autoradiography

Protocol:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to 75-90% confluency.

-

Incubate the cells with a cytoplasmic translation inhibitor for a short period to block cytosolic protein synthesis.

-

Add this compound at various concentrations and incubate.

-

-

Radiolabeling:

-

Add [³⁵S]-methionine to the medium and incubate to label newly synthesized mitochondrial proteins.[14]

-

-

Protein Extraction and Separation:

-

Wash the cells and lyse them to extract total protein.

-

Separate the proteins by SDS-PAGE.

-

-

Detection and Analysis:

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled mitochondrial proteins.

-

Quantify the intensity of the protein bands corresponding to mitochondrial-encoded proteins.

-

Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.[15]

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Consistent and accurate application of these assays is crucial for understanding the therapeutic potential and safety profile of this promising anti-tuberculosis candidate. The provided data and methodologies will aid researchers in the continued development and evaluation of this compound and other novel oxazolidinone antibiotics.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. upload.orthobullets.com [upload.orthobullets.com]

- 7. Pharmacokinetics, tolerability, and safety of this compound, a novel oxazolidinone, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA - Indian J Microbiol Res [ijmronline.org]

- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 15. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of a Novel Antibiotic: Application Notes and Protocols for Tbi-223 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Tbi-223, a novel oxazolidinone antibiotic. This compound has demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Accurate and reproducible MIC data are crucial for the preclinical and clinical development of this promising therapeutic agent.

Introduction to this compound

This compound is an orally active oxazolidinone antibiotic that inhibits bacterial protein synthesis.[3][4] Its mechanism of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein translation.[4][5] Preclinical studies have indicated that this compound possesses a potentially improved safety profile compared to linezolid, another member of the oxazolidinone class, particularly concerning myelosuppression.[2][4] this compound is currently under clinical investigation for the treatment of tuberculosis.[6][7][8][9]

This compound MIC Data Summary

The following tables summarize the currently available MIC data for this compound against various bacterial species. This information has been compiled from multiple preclinical studies.

Table 1: this compound MIC against Mycobacterium Species

| Organism | MIC₅₀ (µg/mL) | Medium | Reference |

| Mycobacterium tuberculosis | 1.50 | 7H9 | [3] |

| Mycobacterium kansasii | 2.00 | 7H9 | [3] |

| Mycobacterium avium complex (MAC) | 8.00 | 7H9 | [3] |

| Mycobacterium abscessus complex (MAbC) | 2.00 | 7H9 | [3] |

Table 2: this compound MIC against Staphylococcus aureus

| Strain | MIC (µg/mL) | Notes | Reference |

| Linezolid-Susceptible (n=5) | 4x higher than linezolid | Broth microdilution | [4] |

| Linezolid-Resistant (n=5) | >16 | Broth microdilution | [4] |

| SAP231 (USA300 LAC derivative) | 4 | Broth microdilution | [4] |

Signaling Pathway: Oxazolidinone Mechanism of Action

The following diagram illustrates the mechanism of action of oxazolidinone antibiotics, including this compound, at the bacterial ribosome.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Novel Oxazolidinone this compound Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dose optimization of this compound for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. [escholarship.org]

- 9. Pharmacokinetics, tolerability, and safety of this compound, a novel oxazolidinone, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TBI-223 in Animal Models of Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TBI-223, a novel oxazolidinone antibiotic, in preclinical animal models of tuberculosis (TB). Detailed protocols for efficacy testing in murine models are provided to facilitate the evaluation of this promising anti-tubercular agent.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new, effective, and safer treatment regimens. This compound is an orally active oxazolidinone that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains[1]. As an oxazolidinone, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3]. Preclinical studies have shown that this compound has a potentially improved safety profile compared to linezolid, another oxazolidinone used in TB treatment, with a lower propensity for mitochondrial protein synthesis inhibition, which is associated with toxicity[1][4]. Animal models, particularly murine models, are crucial for the preclinical evaluation of new anti-TB drug candidates, providing data on bactericidal and sterilizing activity[5].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the comparator drug, linezolid, from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Organism | Reference |

| IC50 (Mitochondrial Protein Synthesis) | >74 µM | HepG2 cells | [1] |

| MIC50 (M. tuberculosis) | 1.50 µg/mL | 7H9 medium | [6] |

Table 2: Pharmacokinetic Parameters in Animal Models

| Animal Model | Drug | Dose | Bioavailability | Half-life (t1/2) | AUC | Reference |

| Mouse | This compound | 100 mg/kg (oral) | High | 3.0 ± 0.4 h | 179.4 ± 19.1 µg·h/mL | [1][7] |

| Mouse | Linezolid | 100 mg/kg (oral) | High | 1.58 ± 0.4 h | 130.7 ± 8.5 µg·h/mL | [7] |

| Rat | This compound | - | High | 8 h | - | [1] |

| Dog | This compound | - | High | - | - | [1] |

Table 3: Safety Profile in Animal Models

| Animal Model | Drug | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Rat | This compound | 14-day | 200 mg/kg/day (males), 75 mg/kg/day (females) | Significantly higher NOAEL compared to linezolid. | [1] |

| Rat | Linezolid | 14-day | 20 mg/kg/day | - | [1] |

| Dog | This compound | 14-day | 150 mg/kg/day | No bone marrow toxicity observed. | [1] |

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound, as an oxazolidinone, inhibits the initiation of protein synthesis in Mycobacterium tuberculosis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the proper positioning of the initiator tRNA (fMet-tRNA) and preventing the formation of the initiation complex. This ultimately blocks the synthesis of bacterial proteins, leading to a bacteriostatic effect.

Experimental Workflow for Efficacy Testing in a Murine Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound against M. tuberculosis in a mouse model.

Experimental Protocols